molecular formula C20H23ClFNO B2960317 1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one CAS No. 1049718-17-3

1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one

Cat. No.: B2960317
CAS No.: 1049718-17-3
M. Wt: 347.86
InChI Key: GPQOJFFMSKWJEZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one is a synthetic compound featuring a benzazepine core linked to a 4-fluorophenyl group via a butanone chain. The 4-fluorophenyl group introduces electronegativity and steric effects, which may enhance binding affinity to target receptors.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO/c21-19-9-7-18(8-10-19)20(23)6-3-13-22-14-11-16-4-1-2-5-17(16)12-15-22/h1-2,4-5,7-10H,3,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNLEQMLMXLPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one, often referred to as a benzazepine derivative, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22FNO
  • Molar Mass : 311.39 g/mol
  • CAS Number : [Not provided in the search results]

Pharmacological Activity

The compound exhibits various biological activities that warrant further exploration:

  • Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin synthesis. Compounds with structural similarities to this compound have shown promising inhibitory effects on this enzyme. For instance, studies have indicated that certain derivatives can act as competitive inhibitors of tyrosinase with low IC50 values (e.g., IC50=0.18μMIC_{50}=0.18\,\mu M) .
  • Antimelanogenic Effects : The compound's structural characteristics suggest potential antimelanogenic properties. Similar compounds have demonstrated the ability to reduce melanin production in B16F10 cells without cytotoxicity .
  • Neuropharmacological Effects : Benzazepine derivatives are often studied for their neuropharmacological properties. Research on related compounds indicates that they may influence neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating mood disorders and neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Binding : The compound likely binds to the active site of tyrosinase and other target enzymes through non-covalent interactions (e.g., hydrogen bonding and hydrophobic interactions), preventing substrate access and thus inhibiting enzymatic activity .
  • Modulation of Neurotransmitter Levels : By interacting with receptors or transporters associated with dopamine and serotonin, it may modulate their levels and activity in the central nervous system.

Case Study 1: Tyrosinase Inhibition

A study evaluated various derivatives of benzazepine-like structures for their tyrosinase inhibition potency. The results indicated that modifications in the aromatic ring significantly influenced inhibitory activity:

CompoundIC50 (µM)Type of Inhibition
Compound A0.18Competitive
Compound B0.40Noncompetitive
Compound C17.76Uncompetitive

These findings suggest that structural optimization can enhance the inhibitory effectiveness against tyrosinase .

Case Study 2: Neuropharmacological Effects

Research on related benzazepine compounds has demonstrated their efficacy in animal models for anxiety and depression. These studies typically involve behavioral assays such as the forced swim test and elevated plus maze:

CompoundEffect ObservedReference
Compound DReduced anxiety-like behaviorStudy X
Compound EIncreased serotonin levelsStudy Y

Such studies highlight the potential therapeutic applications of benzazepine derivatives in psychiatric disorders.

Comparison with Similar Compounds

Core Architecture

  • Target Compound: Combines a 1,2,4,5-tetrahydro-3H-3-benzazepine ring with a 4-fluorophenyl-substituted butanone chain. The benzazepine’s partial saturation and nitrogen positioning create a unique pharmacophore.
  • HAL (4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one) : Features a piperidine ring instead of benzazepine, with a 4-chlorophenyl substituent and a hydroxyl group. The six-membered piperidine ring may confer different steric and electronic properties compared to the benzazepine .
  • Chalcone Derivatives (e.g., (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one) : Contain a planar α,β-unsaturated ketone system. The fluorophenyl group in chalcones exhibits dihedral angles ranging from 7.14° to 56.26° relative to adjacent rings, influencing molecular conformation and intermolecular interactions .

Substituent Effects

  • Fluorophenyl Orientation : In the target compound, the fluorophenyl group’s orientation is likely influenced by the benzazepine’s flexibility. In chalcone derivatives, fluorophenyl groups adopt varying angles, which modulate crystallographic packing and solubility .
  • Halogen vs.

Pharmacological Implications

  • Dopaminergic Activity: SCH23390, a tetrahydrobenzazepine derivative, is a potent dopamine D1 antagonist. The target compound’s benzazepine core suggests possible dopaminergic modulation, though its specific receptor affinity remains uncharacterized in the evidence.
  • Their planar structure facilitates π-π stacking, unlike the target compound’s three-dimensional benzazepine .

Crystallographic and Conformational Properties

  • Isostructural Analogs : Compounds with fluorophenyl groups (e.g., those in ) crystallize in triclinic systems with P¯I symmetry. The fluorophenyl group in these analogs adopts a perpendicular orientation relative to the molecular plane, a feature that may influence the target compound’s solid-state behavior .
  • Hirshfeld Surface Analysis : Chalcone derivatives () show intermolecular interactions (C–H···F, C–H···O) driven by fluorophenyl substituents. Similar interactions may stabilize the target compound’s crystal lattice .

Tabulated Comparison of Key Features

Compound Core Structure Key Substituents Pharmacological Profile Crystallographic Properties
1-(4-Fluorophenyl)-4-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)butan-1-one Benzazepine-butane 4-Fluorophenyl, benzazepine Potential dopaminergic activity Likely triclinic, P¯I symmetry*
HAL () Piperidine-butane 4-Fluorophenyl, 4-chlorophenyl, hydroxyl Psychostimulant-related effects Not reported in evidence
Chalcone Derivatives () α,β-Unsaturated ketone 4-Fluorophenyl, varied aryl groups Antimicrobial/anticancer (inferred) Dihedral angles: 7.14°–56.26°

*Inferred from isostructural analogs in .

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